

Application Notes and Protocols for SHR5428

Treatment in Animal Models

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Compound of Interest

Compound Name: SHR5428

Cat. No.: B12394268

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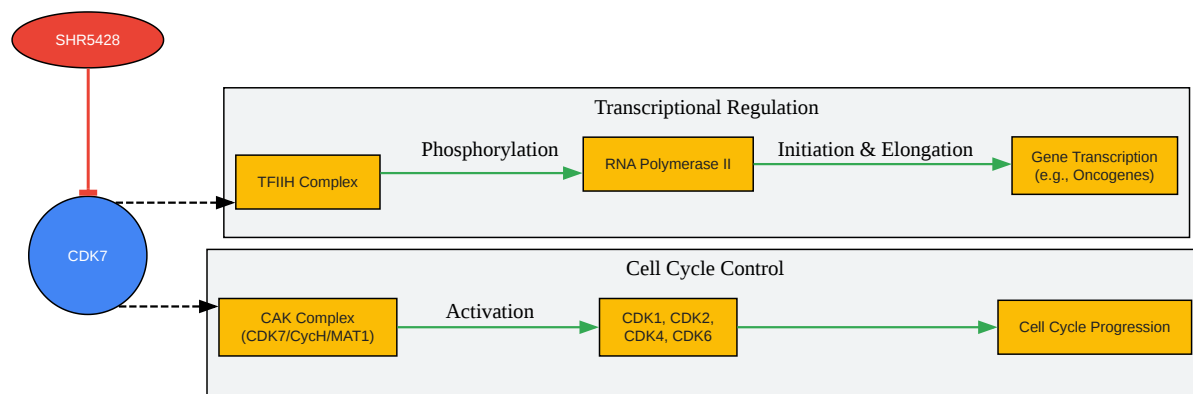
For Researchers, Scientists, and Drug Development Professionals

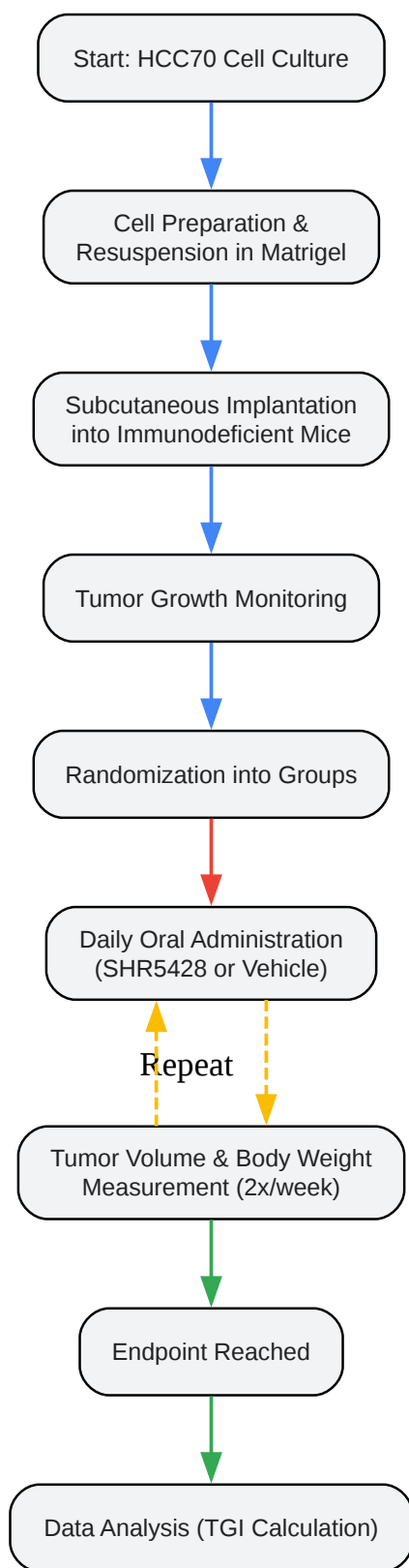
Abstract

SHR5428 is a selective and noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).^{[1][2]} CDK7 is a key regulator of both the cell cycle and transcription, making it a compelling target in oncology.^{[3][4][5]} Preclinical studies have demonstrated that **SHR5428** exhibits dose-dependent tumor growth inhibition in breast cancer xenograft models and possesses favorable pharmacokinetic properties in multiple animal species.^{[1][2]} These application notes provide detailed protocols for the in vivo evaluation of **SHR5428** in animal models, focusing on treatment schedules, efficacy assessment, and pharmacokinetic analysis.

Mechanism of Action

SHR5428 selectively inhibits CDK7, an enzyme that plays a dual role in cellular regulation.^[5] As a component of the CDK-activating kinase (CAK) complex, CDK7 activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.^{[4][6]} Additionally, CDK7 is a subunit of the general transcription factor TFIIF, where it phosphorylates the C-terminal domain of RNA polymerase II, a critical step for the transcription of many genes, including those driving cancer cell proliferation.^{[6][7]} By inhibiting CDK7, **SHR5428** can simultaneously arrest the cell cycle and suppress the transcription of key oncogenes, leading to anti-tumor effects.^{[4][6]}





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